Thalibrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalibrine is a bisbenzylisoquinoline alkaloid isolated from the roots of Thalictrum species, particularly Thalictrum rochebrunianum . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalibrine can be synthesized through various organic reactions involving the condensation of appropriate precursors. The specific synthetic routes and reaction conditions for this compound are detailed in the literature, but generally involve the use of bisbenzylisoquinoline intermediates .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from plant sources, such as Thalictrum species. The process includes steps like solvent extraction, chromatography, and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Thalibrine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .
Scientific Research Applications
Chemistry: Thalibrine serves as a model compound for studying bisbenzylisoquinoline alkaloids and their chemical properties.
Mechanism of Action
The mechanism of action of thalibrine involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and hypotensive activities .
Comparison with Similar Compounds
Thalibrine is compared with other bisbenzylisoquinoline alkaloids, such as:
- Berberine
- Columbamine
- Jatrorrhizine
- Magnoflorine
- Palmatine
These compounds share structural similarities with this compound but differ in their specific chemical properties and biological activities.
Properties
CAS No. |
59614-34-5 |
---|---|
Molecular Formula |
C38H44N2O6 |
Molecular Weight |
624.8 g/mol |
IUPAC Name |
1-[[4-[5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-methoxyphenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C38H44N2O6/c1-39-15-13-26-20-35(43-4)33(41)22-29(26)31(39)17-24-7-10-28(11-8-24)46-38-19-25(9-12-34(38)42-3)18-32-30-23-37(45-6)36(44-5)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3 |
InChI Key |
MEETXPGMOAAZPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.